Vitamin K2

描述

Menatetrenone has been used in trials studying the treatment of Diabetes, Osteoporosis, Prediabetic State, and Hepatocellular Carcinoma.

Menatetrenone is a menaquinone compound and form of vitamin K2 with potential antineoplastic activity. Menatetrenone may act by modulating the signalling of certain tyrosine kinases, thereby affecting several transcription factors including c-myc and c-fos. This agent inhibits tumor cell growth by inducing apoptosis and cell cycle arrest.

MENATETRENONE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

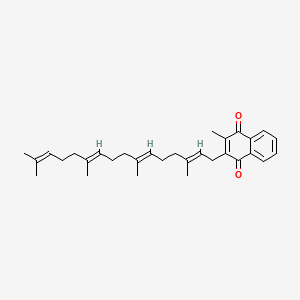

Structure

3D Structure

属性

IUPAC Name |

2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHGMERMDICWDU-GHDNBGIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048969 | |

| Record name | Menatetrenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863-61-6, 6041-00-5, 11032-49-8 | |

| Record name | Menaquinone 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menatetrenone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000863616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kefton-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006041005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menatetrenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Menatetrenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vitamin K2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENATETRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y876D139 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Menatetrenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Characterization of Menaquinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinones, commonly known as vitamin K2, are a class of essential lipid-soluble molecules crucial for a range of physiological processes in both prokaryotes and eukaryotes. First identified for their role in blood coagulation, their significance is now understood to extend to bone metabolism, cardiovascular health, and bacterial electron transport. This technical guide provides a comprehensive overview of the discovery, characterization, and biological functions of menaquinones. It details the experimental protocols for their extraction, purification, and analysis, and presents quantitative data on their distribution. Furthermore, this guide illustrates key pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Discovery and Historical Perspective

The journey to understanding menaquinones began with the discovery of vitamin K. In the late 1920s, Danish scientist Henrik Dam observed a hemorrhagic condition in chickens fed a cholesterol-free diet.[1][2][3] This led to the identification of a fat-soluble "Koagulationsvitamin" (coagulation vitamin), for which Dam and Edward Doisy were awarded the Nobel Prize in Physiology or Medicine in 1943.[1][3] Initially, two primary forms were isolated: phylloquinone (vitamin K1) from plants and menaquinones (this compound) from putrefied fish meal.[4] It was later established that menaquinones are primarily of bacterial origin.[5]

Chemical Structure and Diversity

Menaquinones are a family of related compounds that share a common 2-methyl-1,4-naphthoquinone ring structure but differ in the length and saturation of their isoprenoid side chain at the 3-position.[6][7] This side chain consists of a variable number of unsaturated isoprene (B109036) units, denoted as MK-n, where 'n' represents the number of isoprene units.[8] The length of this side chain can range from 2 to 15 isoprene units.[9] For example, menaquinone-4 (MK-4) has four isoprene units, while menaquinone-7 (B21479) (MK-7) has seven.[8] This structural diversity influences their bioavailability, half-life, and tissue distribution.[2]

Biological Functions

Menaquinones play distinct and vital roles in various biological systems.

Role in Bacterial Electron Transport

In many Gram-positive and some Gram-negative bacteria, menaquinones are the sole or primary quinones in the electron transport chain, where they function as mobile electron carriers.[10][11][12] They accept electrons from dehydrogenases and transfer them to terminal reductases, a process essential for both aerobic and anaerobic respiration.[10][13] This central role in bacterial energy metabolism makes the menaquinone biosynthesis pathway an attractive target for the development of novel antimicrobial agents.[10][12]

Role in Human Health

In humans, menaquinones are essential cofactors for the gamma-carboxylation of glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) in specific proteins known as vitamin K-dependent proteins (VKDPs).[4][14] This post-translational modification is critical for their function.

-

Blood Coagulation: Several key proteins involved in the blood coagulation cascade, such as prothrombin (Factor II), are VKDPs.[5]

-

Bone Metabolism: Osteocalcin, a VKDP synthesized by osteoblasts, plays a crucial role in bone mineralization.[6]

-

Cardiovascular Health: Matrix Gla-protein (MGP), another VKDP, is a potent inhibitor of vascular calcification.[15]

Menaquinone Biosynthesis

Bacteria synthesize menaquinones via two primary pathways: the classical (or shikimate) pathway and the futalosine (B117586) pathway.[16][17][18] The classical pathway, well-studied in Escherichia coli, starts from chorismate, an intermediate of the shikimate pathway.[19][20] A series of enzymatic reactions catalyzed by the 'Men' proteins (MenA-G) leads to the formation of the menaquinone molecule.[10][21]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound in Electron Transport System: Are Enzymes Involved in this compound Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (this compound) in Lactococcus cremoris [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Showing Compound Menadione (FDB000953) - FooDB [foodb.ca]

- 10. codeage.com [codeage.com]

- 11. researchgate.net [researchgate.net]

- 12. Vitamin K-dependent Proteins, Warfarin, and Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of MENAQUINONE‐7 and fat‐soluble vitamin production by starter cultures during fermentation in dairy products using RPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. healthnatura.com [healthnatura.com]

- 15. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]

- 16. MK4 vs MK7 this compound - Which One is Better | MediQ7 [mediq7.com]

- 17. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Quantitative measurement of this compound (menaquinones) in various fermented dairy products using a reliable high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biosynthesis of Menaquinone (this compound) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Dawn of a Coagulation Cofactor: Early Research on Vitamin K2 and Blood Hemostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate cascade of blood coagulation, a fundamental physiological process for hemostasis, has been the subject of intense scientific scrutiny for over a century. Central to this complex mechanism is a fat-soluble nutrient, Vitamin K, and its various vitamers. While the role of Vitamin K1 (phylloquinone) in coagulation is well-established, the early research that paved the way for our understanding of Vitamin K2 (menaquinone) and its distinct contributions to blood clotting is a compelling narrative of scientific discovery. This whitepaper provides a detailed technical exploration of the seminal, early research on this compound and its role in blood coagulation, with a focus on quantitative data, experimental methodologies, and the elucidation of its biochemical pathways.

The Discovery of a "Koagulationsvitamin"

The story of Vitamin K begins in the late 1920s with the work of Danish scientist Henrik Dam. While investigating cholesterol metabolism in chickens, Dam observed a previously unknown hemorrhagic syndrome in chicks fed a diet devoid of sterols.[1] These chicks exhibited spontaneous bleeding under the skin and in muscles, and their blood showed significantly delayed coagulation.[1] This condition was not rectified by the addition of purified cholesterol to their diet, leading Dam to postulate the existence of a new, fat-soluble "Koagulationsvitamin," which he designated Vitamin K.[2][3]

Henrik Dam's Foundational Experiments

Dam's initial experiments, though qualitative in their initial descriptions, laid the crucial groundwork for the field. The core of his experimental design involved inducing a hemorrhagic condition in chicks through a specialized diet and then observing the curative effects of various dietary supplements.

Objective: To induce a hemorrhagic syndrome in young chicks through a synthetic diet lacking in Vitamin K.

Animal Model: Newly hatched chicks were chosen due to their rapid growth and sensitivity to dietary deficiencies.[1]

Diet Composition: The synthetic diet was meticulously prepared to be free of fats and sterols. A typical composition included:

| Component | Percentage |

| Casein (ether-extracted) | 20% |

| Starch | 65.5% |

| Marmite (for B vitamins) | 10% |

| Salt Mixture | 4.5% |

| Vitamins A and D | Supplemented (sterol-free concentrates) |

Source: Adapted from early descriptions of synthetic chick diets used in nutritional studies.[1][4]

Procedure:

-

Newly hatched chicks were placed on the synthetic diet immediately after hatching.

-

The chicks were monitored daily for signs of hemorrhage, such as bruising and spontaneous bleeding.

-

Blood samples were periodically collected to assess coagulation time.

Observation: After 2-3 weeks on the synthetic diet, chicks consistently developed a hemorrhagic diathesis.[1]

Quantifying the Coagulation Defect: The Advent of the Prothrombin Time

A significant leap forward in Vitamin K research came with the development of a quantitative method to assess blood coagulation. In 1935, Dr. Armand J. Quick introduced the one-stage prothrombin time (PT) test, a robust and reproducible assay that became an indispensable tool for researchers in the field.[5][6][7][8]

Experimental Protocol: Quick's One-Stage Prothrombin Time (1935)

Objective: To quantitatively measure the time required for plasma to clot in the presence of an optimal amount of tissue extract (thromboplastin) and calcium.

Principle: The test measures the integrity of the extrinsic and common pathways of the coagulation cascade, which are dependent on several Vitamin K-dependent factors.

Reagents:

-

Thromboplastin (B12709170) solution: An extract of rabbit brain or other tissue rich in tissue factor.

-

Calcium chloride solution (0.025 M)

-

Citrated plasma: Blood is collected in sodium citrate, which acts as an anticoagulant by chelating calcium. The blood is then centrifuged to obtain platelet-poor plasma.

Procedure:

-

0.1 mL of citrated plasma is pipetted into a small test tube.

-

The tube is placed in a 37°C water bath to warm.

-

0.1 mL of pre-warmed thromboplastin solution is added to the plasma.

-

Immediately following the addition of thromboplastin, 0.1 mL of pre-warmed calcium chloride solution is forcefully added, and a stopwatch is started simultaneously.

-

The tube is gently tilted, and the time taken for the formation of a fibrin (B1330869) clot is recorded as the prothrombin time in seconds.

Normal Values: In healthy individuals, the prothrombin time is typically around 12-14 seconds. In early studies on vitamin K deficient chicks, prothrombin times were significantly prolonged, often exceeding several minutes.

The Emergence of this compound: Weston A. Price and "Activator X"

Around the same time as Dam's discovery, a dentist named Weston A. Price was conducting extensive nutritional investigations among various isolated populations around the world. Price observed that these groups, who consumed traditional, nutrient-dense diets, exhibited excellent dental health and were largely free from chronic diseases common in Western societies. He identified a fat-soluble nutrient, which he termed "Activator X," that he believed was crucial for mineral metabolism, including calcium utilization, and played a protective role against dental caries.[9][10][11] Price noted that Activator X was abundant in the butterfat of cows grazing on rapidly growing green grass, as well as in the organs and fats of certain animals and in some seafoods like fish eggs.[9][10] Later research would strongly suggest that Price's Activator X was, in fact, a form of this compound, specifically menaquinone-4 (MK-4).

While Price's work was largely observational and lacked the controlled experimental design of Dam's studies, his meticulous documentation of dietary habits and health outcomes provided compelling, albeit qualitative, evidence for the importance of this nutrient. He did not, however, publish quantitative data on the effects of "Activator X" on blood coagulation parameters.

Early Quantitative Studies on Vitamin K and Coagulation Factors

With the establishment of the prothrombin time assay, researchers could begin to quantify the effects of Vitamin K deficiency and supplementation on blood coagulation. Early studies focused on the impact on prothrombin (Factor II) and, as methods became available, on other coagulation factors.

| Study/Condition | Animal Model | Prothrombin Time (seconds) | Prothrombin Level (% of normal) | Other Factor Levels (% of normal) |

| Normal (Vitamin K sufficient) | Chick | 9.4 (mean) | 100% | Factor VII: ~100%, Factor IX: ~100%, Factor X: ~100% |

| Vitamin K Deficient | Chick | >120 (often several minutes) | <10% | Factor VII: <20%, Factor IX: <50%, Factor X: <50% |

| Vitamin K Repletion | Chick | Gradual return to normal over 24-48 hours | Rapid increase towards normal | Gradual increase towards normal |

The Biochemical Mechanism: Unraveling the Role of Vitamin K

The precise mechanism by which Vitamin K influences blood coagulation remained a mystery for several decades after its discovery. The breakthrough came in the 1970s with the identification of a new amino acid, gamma-carboxyglutamic acid (Gla), in prothrombin.[12] It was discovered that Vitamin K acts as a cofactor for a liver enzyme, gamma-glutamyl carboxylase, which is responsible for the post-translational carboxylation of specific glutamic acid (Glu) residues on Vitamin K-dependent proteins to form Gla residues.[12][13][14][15]

This carboxylation is crucial for the biological activity of these proteins. The Gla residues act as calcium-binding sites, enabling the coagulation factors to bind to phospholipid surfaces at the site of injury, a critical step in the coagulation cascade. In the absence of Vitamin K, this carboxylation does not occur, and the resulting non-carboxylated proteins are biologically inactive.

Distinguishing K1 and K2 in Early Coagulation Research

While both Vitamin K1 and K2 serve as cofactors for the carboxylation of coagulation proteins, early research began to hint at subtle differences in their biological activity and metabolism. It was observed that menaquinones (this compound), particularly the longer-chain forms, have a longer half-life in the circulation compared to phylloquinone (Vitamin K1).[16][17] This suggested that this compound might have more sustained effects or be distributed differently in the body. However, in the context of early coagulation studies, both forms were found to be effective in reversing the hemorrhagic symptoms of Vitamin K deficiency. The primary focus was on the liver's requirement for Vitamin K for the synthesis of clotting factors, and both K1 and K2 were shown to fulfill this role.

Conclusion

The early research on this compound and its role in blood coagulation, from the initial observations of Henrik Dam to the quantitative assays enabled by Armand Quick's work, laid the essential foundation for our current understanding of hemostasis. These pioneering studies, conducted with meticulous observation and developing biochemical techniques, established the critical role of this fat-soluble vitamin in the synthesis of active coagulation factors. While the distinction between Vitamin K1 and K2 was not fully appreciated in these early years, the groundwork was laid for future research that would uncover the unique and vital roles of menaquinones in cardiovascular health and beyond. This historical perspective provides invaluable context for today's researchers and drug development professionals as they continue to explore the therapeutic potential of the various forms of Vitamin K.

References

- 1. nobelprize.org [nobelprize.org]

- 2. The Mystery of Activator X: A Confusing History of this compound [drstevenlin.com]

- 3. On This Day - Oct 24 : Henrik Dam found vitamin K | Resource | RSC Education [edu.rsc.org]

- 4. The estimation of prothrombin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prothrombin time - Wikipedia [en.wikipedia.org]

- 6. Armand J. Quick: pioneer and prophet of coagulation research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The progress of prothrombin time measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation and standardization of prothrombin times in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oregonwellnesscare.com [oregonwellnesscare.com]

- 10. westonaprice.org [westonaprice.org]

- 11. realmilk.com [realmilk.com]

- 12. The vitamin K-dependent carboxylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparing classic plasma fractionation separation methods - CRB [crbgroup.com]

- 14. Vitamin K-dependent carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vitamin K-dependent carboxylation of the carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Extra-Hemostatic Functions of Vitamin K2

Abstract: While historically recognized for its essential role in blood coagulation, Vitamin K2 (menaquinone) is now understood to possess a wide spectrum of biological functions that extend far beyond hemostasis. This technical guide provides an in-depth review of the extra-hepatic activities of this compound, with a focus on its roles in bone metabolism, cardiovascular health, cancer prevention, and cellular bioenergetics. Through its primary mechanism as a cofactor for the enzyme γ-glutamyl carboxylase, this compound activates critical proteins that regulate calcium homeostasis, preventing pathological calcification of soft tissues while promoting bone mineralization.[1][2] Furthermore, emerging evidence highlights its non-canonical roles in modulating signal transduction pathways, inducing cancer cell apoptosis, and functioning as a mitochondrial electron carrier and antioxidant.[3][4] This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Mechanism: Vitamin K-Dependent γ-Carboxylation

The primary molecular function of this compound is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[5] This enzyme catalyzes the post-translational conversion of glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues on specific proteins known as Vitamin K-Dependent Proteins (VKDPs).[6] The addition of a second carboxyl group to the glutamate side chain is critical, as it confers a negative charge that allows these proteins to bind positively charged calcium ions (Ca2+).[7] This calcium-binding ability is fundamental to the function of extra-hepatic VKDPs, most notably Osteocalcin (B1147995) (OC) and Matrix Gla Protein (MGP).[1]

The process is cyclical. During carboxylation, this compound is converted to this compound epoxide. The enzyme Vitamin K epoxide reductase (VKOR) then reduces the epoxide back to its active quinone form, allowing it to participate in another carboxylation reaction.[6]

Caption: The Vitamin K cycle and its role as a cofactor for γ-glutamyl carboxylase (GGCX).

Role in Bone Metabolism

This compound is crucial for maintaining skeletal health by regulating bone mineralization and turnover.[8][9] Its primary role is the activation of osteocalcin, a protein synthesized by osteoblasts that is integral to the bone matrix.[7][10]

Osteocalcin Activation and Bone Mineralization

Osteocalcin is produced by osteoblasts, the cells responsible for bone formation. For it to function correctly, it must be carboxylated by the this compound-dependent GGCX enzyme.[11] In its undercarboxylated state (ucOC), osteocalcin has a low affinity for the calcium hydroxyapatite (B223615) crystals that form the mineral component of bone.[7][12] Upon carboxylation, the newly formed Gla residues allow the carboxylated osteocalcin (cOC) to bind calcium ions and integrate them into the bone matrix, thereby contributing to bone strength and density.[7][10][13]

Regulation of Bone Cell Activity

Beyond carboxylation, this compound influences bone health by directly modulating the activity of bone cells. Studies have shown that menaquinones, particularly MK-4, promote the differentiation of osteoblasts and upregulate the expression of bone marker genes.[9] Concurrently, this compound can suppress bone resorption by inhibiting osteoclastogenesis.[9] This dual action—promoting bone formation while inhibiting its breakdown—improves the overall bone turnover balance.[9]

Caption: this compound signaling in bone metabolism.

Quantitative Data: Effect on Bone Turnover Markers

A meta-analysis of randomized controlled trials has demonstrated the significant impact of this compound supplementation on key biomarkers of bone metabolism in postmenopausal women with osteoporosis.[14]

| Biomarker | Effect of this compound Supplementation | Mean Difference (MD) | 95% Confidence Interval (CI) | Clinical Significance | Citation |

| Undercarboxylated Osteocalcin (ucOC) | Decrease | -1.54 | -2.44 to -0.64 | Indicates improved Vitamin K status and carboxylation efficiency. | [14][15] |

| Osteocalcin (OC) | Increase | 1.86 | 1.17 to 2.56 | Reflects increased bone formation activity. | [14][15] |

| Bone-Specific Alkaline Phosphatase (BAP) | Increase | 1.49 | 0.98 to 2.00 | A marker of osteoblastic activity and bone formation. | [14][15] |

| Tartrate-Resistant Acid Phosphatase (TRAP) | Decrease | -0.83 | -1.21 to -0.46 | A marker of osteoclast activity and bone resorption. | [14][16] |

| C-terminal telopeptide (CTX) | Slight Decrease | -0.09 | -0.14 to -0.05 | A marker of bone resorption; clinical relevance of the small change is uncertain. | [14][15] |

Experimental Protocol: Measurement of Serum Undercarboxylated Osteocalcin (ucOC)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of ucOC in human serum, a key biomarker for assessing Vitamin K status.

-

Principle: The assay uses a monoclonal antibody specific for the uncarboxylated Gla-domain of human osteocalcin. Serum samples are incubated in microtiter wells coated with this antibody. ucOC in the sample competes with a fixed amount of biotinylated synthetic ucOC peptide for binding to the antibody. The amount of bound biotinylated peptide is inversely proportional to the concentration of ucOC in the sample.

-

Reagents and Materials:

-

Microtiter plate pre-coated with anti-ucOC monoclonal antibody.

-

ucOC standards (0 to 50 ng/mL).

-

Patient serum samples.

-

Biotinylated ucOC peptide solution.

-

Streptavidin-Peroxidase (HRP) conjugate.

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Substrate Solution (e.g., TMB).

-

Stop Solution (e.g., 0.5 M H₂SO₄).

-

Microplate reader capable of measuring absorbance at 450 nm.

-

-

Procedure:

-

Pipette 25 µL of standards, controls, and patient samples into the appropriate wells.

-

Add 100 µL of the biotinylated ucOC peptide to each well.

-

Incubate for 2 hours at room temperature on a microplate shaker.

-

Wash the wells three times with 300 µL of Wash Buffer per well.

-

Add 100 µL of Streptavidin-HRP conjugate to each well.

-

Incubate for 30 minutes at room temperature.

-

Wash the wells three times as in step 4.

-

Add 100 µL of TMB Substrate Solution to each well.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 100 µL of Stop Solution to each well to stop the reaction.

-

-

Data Analysis:

-

Measure the optical density (OD) of each well at 450 nm.

-

Generate a standard curve by plotting the OD of the standards against their known concentrations.

-

Determine the ucOC concentration in patient samples by interpolating their OD values from the standard curve. The concentration is inversely proportional to the OD.

-

Role in Cardiovascular Health

This compound plays a pivotal role in cardiovascular health, primarily by preventing the pathological calcification of arteries and other soft tissues.[17][18] This function is mediated by the activation of another VKDP, Matrix Gla Protein (MGP).

MGP Activation and Inhibition of Vascular Calcification

MGP is a potent inhibitor of soft tissue calcification and is synthesized by vascular smooth muscle cells (VSMCs) in the arterial wall.[19][20] To become biologically active, MGP must undergo both vitamin K-dependent γ-carboxylation and subsequent phosphorylation.[21][22][23] In its inactive, dephosphorylated and uncarboxylated form (dp-ucMGP), MGP is unable to perform its function.[21] Active, carboxylated MGP binds to calcium crystals and directly inhibits their formation and growth within the arterial wall, thus preventing the stiffening and narrowing of blood vessels associated with atherosclerosis.[17][19] A deficiency in this compound leads to elevated levels of circulating dp-ucMGP, which is strongly associated with increased arterial stiffness, vascular calcification, and cardiovascular mortality.[17][18]

Caption: this compound-dependent activation of MGP to inhibit vascular calcification.

Quantitative Data: Association with Cardiovascular Outcomes

Observational and interventional studies have linked higher this compound intake with improved cardiovascular health markers.

| Study Type | Population | Key Finding | Quantitative Result | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Prospective Cohort Study | 4,807 subjects | Higher dietary MK-7, MK-8, MK-9 intake | Reduced risk of severe aortic calcification and coronary heart disease (CHD) mortality. |[19] | | Meta-analysis (21 studies) | 222,592 participants | Increased dietary K1 or K2 intake | Moderately reduced risk of coronary heart disease. |[8] | | Interventional Studies | Various | this compound supplementation | Associated with reduced arterial stiffness and slowed progression of vascular calcification. |[17][18] |

Note: Some recent large-scale, placebo-controlled trials have not found a significant effect of K2 supplementation on slowing the progression of established aortic valve calcification, suggesting its role may be more preventative than therapeutic in advanced disease.[24]

Experimental Protocol: Measurement of Circulating dp-ucMGP

This protocol outlines a dual-antibody sandwich ELISA for the quantification of dephospho-uncarboxylated MGP (dp-ucMGP) in plasma.[20]

-

Principle: The assay utilizes two monoclonal antibodies. The first, a capture antibody directed against the dephosphorylated sequence of MGP, is coated onto the microtiter plate. The second, a detection antibody directed against the uncarboxylated Gla-domain, is conjugated to a reporter enzyme (e.g., HRP). The amount of dp-ucMGP is proportional to the signal generated.

-

Reagents and Materials:

-

Microtiter plate pre-coated with anti-dephospho-MGP capture antibody.

-

dp-ucMGP standards.

-

Patient plasma samples (EDTA or citrate).

-

HRP-conjugated anti-uncarboxylated-MGP detection antibody.

-

Assay Buffer.

-

Wash Buffer.

-

Substrate Solution (TMB).

-

Stop Solution.

-

Microplate reader.

-

-

Procedure:

-

Pipette 100 µL of standards, controls, and plasma samples into the appropriate wells.

-

Incubate for 1 hour at 37°C.

-

Wash the wells four times with Wash Buffer.

-

Add 100 µL of the HRP-conjugated detection antibody to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the wells four times as in step 3.

-

Add 100 µL of TMB Substrate Solution.

-

Incubate for 10-15 minutes at room temperature in the dark.

-

Add 100 µL of Stop Solution.

-

-

Data Analysis:

-

Measure the optical density (OD) at 450 nm.

-

Construct a standard curve by plotting the mean OD for each standard against its concentration.

-

Calculate the concentration of dp-ucMGP in the samples by interpolating from the standard curve.

-

Anticancer Properties

A growing body of preclinical evidence suggests that this compound possesses anticancer properties, acting through mechanisms independent of its carboxylation activity.[3][25] These effects have been observed in various cancer cell lines, including hepatocellular carcinoma, gastric cancer, and leukemia.[25][26]

Mechanisms of Action

This compound has been shown to inhibit cancer cell growth through several key cellular processes:[25][27]

-

Induction of Apoptosis: K2 can trigger programmed cell death in cancer cells, often through the activation of caspase enzymes.[26]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting them in the G0/G1 phase of the cell cycle, preventing them from proceeding to DNA synthesis and mitosis.[25][26] This is often associated with the downregulation of key cell cycle proteins like cyclin D1.[27]

-

Induction of Autophagy: In some contexts, K2 can induce autophagy, a cellular self-degradation process that can lead to cell death in tumor cells.[27]

-

Inhibition of Invasion and Metastasis: Some studies suggest K2 can suppress the invasive potential of cancer cells.[25]

Caption: Key anticancer mechanisms of this compound.

Quantitative Data: In Vitro and In Vivo Studies

| Cancer Type | Model | Treatment | Key Finding | Quantitative Result | Citation |

| Gastric Cancer | 4 cell lines (in vitro) | MK-4 | Dose-dependent growth inhibition and induction of G0/G1 cell cycle arrest. | >70% of cells arrested in G0/G1 phase. | [26] |

| Hepatocellular Carcinoma (HCC) | Mice with implanted HCC cells | This compound | Significant suppression of tumor growth. | - | [27] |

| Prostate & Lung Cancer | EPIC Heidelberg Cohort Study | High dietary K2 intake | Reduced cancer incidence and mortality. | Highest quartile of K2 intake associated with a 62% reduced risk of lung cancer. | [28] |

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents and Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound (MK-4 or MK-7) stock solution (dissolved in a suitable solvent like DMSO).

-

96-well cell culture plates.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Multi-well spectrophotometer.

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (medium with solvent only).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm.

-

Calculate cell viability as a percentage relative to the vehicle control: (OD of treated cells / OD of control cells) * 100.

-

Plot the percentage of cell viability against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).

-

Role in Cellular Bioenergetics and Antioxidant Defense

Beyond its role in carboxylation and signaling, this compound has been identified as a critical component of cellular energy production and defense against oxidative stress, primarily through its actions within the mitochondria.[4][29]

Mitochondrial Electron Transport

Studies using Drosophila models have revealed that this compound can function as a mitochondrial electron carrier, shuttling electrons in the electron transport chain (ETC).[4] This activity helps to maintain efficient ATP production and can rescue mitochondrial defects caused by certain genetic mutations (e.g., PINK1 deficiency, a model for Parkinson's disease).[4] By supporting ETC function, K2 helps preserve mitochondrial membrane potential, which is essential for cellular energy and viability.[29][30]

Mitochondrial Quality Control and Antioxidant Activity

This compound exhibits potent antioxidant properties, protecting cells from damage induced by reactive oxygen species (ROS).[31][32][33] It can mitigate mitochondrial damage by regulating the mitochondrial quality control loop.[30][34] This includes promoting mitophagy—the selective removal of damaged mitochondria—via the PINK1/Parkin signaling pathway, and inducing mitochondrial biogenesis.[34][35] This regulation ensures the health and efficiency of the mitochondrial network, thereby preventing oxidative stress-mediated cell death.[30]

Caption: this compound's multifaceted role in mitochondrial function.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is a fluorescent method used to measure mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.

-

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence (~529 nm). The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

-

Reagents and Materials:

-

Cells cultured on glass coverslips or in clear-bottomed black 96-well plates.

-

Treatment compounds (e.g., an oxidative stressor) and this compound.

-

JC-1 staining solution (5 µg/mL in culture medium).

-

Fluorescence microscope or a multi-well plate reader with appropriate filters for red and green fluorescence.

-

-

Procedure:

-

Treat cells with the desired compounds (e.g., pre-treat with this compound, then expose to an oxidative stressor) for the specified time.

-

Remove the treatment medium and wash the cells once with PBS.

-

Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

Remove the staining solution and wash the cells twice with PBS.

-

Add fresh culture medium or PBS for imaging/reading.

-

-

Data Analysis:

-

Microscopy: Capture images using both green (FITC) and red (TRITC) filter sets. Healthy cells will appear red, while apoptotic cells will appear green.

-

Plate Reader: Measure the fluorescence intensity at both emission wavelengths (Red: ~590 nm, Green: ~525 nm, with excitation at ~488 nm).

-

Calculate the ratio of red fluorescence to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in mitochondrial dysfunction.

-

Conclusion and Future Directions

The biological functions of this compound extend significantly beyond hemostasis, positioning it as a pleiotropic molecule with profound implications for public health and therapeutic development. Its fundamental role in activating key proteins like osteocalcin and MGP establishes a direct mechanistic link to the prevention of osteoporosis and vascular calcification.[8][17] Furthermore, its non-canonical activities—including the induction of cancer cell apoptosis, regulation of mitochondrial bioenergetics, and antioxidant defense—open new avenues for research into its potential role in oncology and neurodegenerative diseases.[25][30]

For professionals in drug development, the signaling pathways modulated by this compound present novel targets. Future research should focus on large-scale, long-term clinical trials to definitively establish the efficacy of this compound supplementation for preventing fractures and cardiovascular events.[8][24] Additionally, elucidating the precise molecular interactions in its anticancer and neuroprotective roles could lead to the development of novel menaquinone-based therapeutics. The data and protocols presented in this guide offer a foundational resource for advancing our understanding and application of this versatile vitamin.

References

- 1. mdpi.com [mdpi.com]

- 2. The biological responses of this compound: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights on vitamin K biology with relevance to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for Your Mitochondria - ChemistryViews [chemistryviews.org]

- 5. Molecular Pathways and Roles for this compound-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. droracle.ai [droracle.ai]

- 8. Everything You Need to Know About this compound [healthline.com]

- 9. Vitamin K and Bone Metabolism: A Review of the Latest Evidence in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. balchem.com [balchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. osteostrong.com.au [osteostrong.com.au]

- 14. The effect of this compound supplementation on bone turnover biochemical markers in postmenopausal osteoporosis patients: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The effect of this compound supplementation on bone turnover biochemical markers in postmenopausal osteoporosis patients: a systematic review and meta-analysis [frontiersin.org]

- 17. openheart.bmj.com [openheart.bmj.com]

- 18. This compound-a neglected player in cardiovascular health: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. openaccessjournals.com [openaccessjournals.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. mdpi.com [mdpi.com]

- 22. ahajournals.org [ahajournals.org]

- 23. Vitamin K–Dependent Matrix Gla Protein as Multifaceted Protector of Vascular and Tissue Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. heart.org [heart.org]

- 25. Research progress on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound-induced antitumor effects via cell-cycle arrest and apoptosis in gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Vitamin K Contribution to DNA Damage—Advantage or Disadvantage? A Human Health Response [mdpi.com]

- 28. New Study Indicate that a Daily Intake of this compound Significantly Reduce the Risk of Developing or Die of Cancer [nutritioninsight.com]

- 29. mdpi.com [mdpi.com]

- 30. This compound Repairs Nerve Cells via Mitochondrial Quality Control Loop----Chinese Academy of Sciences [english.cas.cn]

- 31. Vitamin K-2: Functions, sources, benefits, and deficiency symptoms [medicalnewstoday.com]

- 32. prohealth.com [prohealth.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. This compound Modulates Mitochondrial Dysfunction Induced by 6-Hydroxydopamine in SH-SY5Y Cells via Mitochondrial Quality-Control Loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. This compound Modulates Mitochondrial Dysfunction Induced by 6-Hydroxydopamine in SH-SY5Y Cells via Mitochondrial Quality-Control Loop - PMC [pmc.ncbi.nlm.nih.gov]

Vitamin K2 dependent proteins mechanism of action

An In-depth Technical Guide on the Mechanism of Action of Vitamin K2-Dependent Proteins

Introduction

This compound, a member of the menaquinone family of compounds, is a fat-soluble vitamin essential for various physiological processes. Its primary role is to function as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on a group of proteins known as Vitamin K-dependent proteins (VKDPs). This carboxylation is critical for the biological activity of VKDPs, enabling them to bind calcium ions and interact with phospholipids (B1166683) on cell surfaces, thereby participating in crucial pathways such as blood coagulation, bone metabolism, and the inhibition of vascular calcification. This guide provides a detailed overview of the molecular mechanisms underlying the action of this compound-dependent proteins, tailored for researchers, scientists, and professionals in drug development.

The Vitamin K Cycle and Gamma-Carboxylation

The activation of VKDPs is intrinsically linked to the Vitamin K cycle, a metabolic pathway that facilitates the continuous recycling of Vitamin K. This cycle is crucial for sustaining the gamma-carboxylation of target proteins.

The key steps in the Vitamin K cycle and the carboxylation process are:

-

Carboxylation: In the endoplasmic reticulum, GGCX utilizes the reduced form of Vitamin K, hydroquinone (B1673460) (KH2), as a cofactor to convert Glu residues on VKDPs to Gla residues. This reaction consumes KH2, converting it to Vitamin K epoxide (KO). Molecular oxygen and carbon dioxide are also required for this step.

-

Reduction of Vitamin K Epoxide: The enzyme Vitamin K epoxide reductase (VKOR) reduces KO back to Vitamin K quinone. This step is the target of anticoagulant drugs like warfarin.

-

Reduction of Vitamin K Quinone: Vitamin K quinone is then further reduced back to the active hydroquinone form (KH2) by VKOR or other quinone reductases, completing the cycle and making Vitamin K available for another round of carboxylation.

This cyclical process ensures a steady supply of the active form of Vitamin K, allowing for the proper functioning of VKDPs.

An In-depth Technical Guide to Vitamin K2 Isoforms: MK-4 and MK-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the two primary isoforms of Vitamin K2, menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7). It delves into their distinct origins, biosynthesis, and physiological roles, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Origins and Dietary Sources

This compound comprises a family of menaquinones, with MK-4 and MK-7 being the most researched for their roles in human health. Their origins are fundamentally different, which dictates their dietary sources.

Menaquinone-4 (MK-4) is primarily of animal origin. It is synthesized by animal tissues from vitamin K1 (phylloquinone), which is abundant in leafy green vegetables.[1][2] This conversion process means that MK-4 is found in various animal products. The concentration of MK-4 in these sources can vary based on the animal's diet and husbandry practices.[3]

Menaquinone-7 (MK-7) is a product of bacterial fermentation.[4] Consequently, it is predominantly found in fermented foods. The most potent source of MK-7 is natto, a traditional Japanese dish of fermented soybeans.[5][6] Other fermented foods like certain cheeses and sauerkraut also contain MK-7, though in lesser amounts.[5][7]

The following table summarizes the quantitative content of MK-4 and MK-7 in various food sources.

| Food Source | Isoform | Concentration (μ g/100g ) |

| MK-4 | ||

| Chicken (dark meat) | MK-4 | 13.6 - 36.4 |

| Chicken (light meat) | MK-4 | 6.3 - 22.1 |

| Egg Yolk | MK-4 | up to 192 (highly variable) |

| Hard Cheeses (e.g., Cheddar) | MK-4 | ~10 |

| Soft Cheeses (e.g., Brie) | MK-4 | ~5 |

| Butter | MK-4 | ~1.5 |

| MK-7 | ||

| Natto (fermented soybeans) | MK-7 | ~900 - 1000+ |

| Hard Cheeses (e.g., Gouda, Edam) | MK-7 | 60 - 80 |

| Soft Cheeses (e.g., Brie, Camembert) | MK-7 | 4 - 10 |

| Sauerkraut | MK-7 | ~2.75 per half-cup |

Note: The concentrations provided are approximate and can vary significantly based on factors such as animal feed, fermentation time, and specific bacterial strains used.

Biosynthesis and Metabolism

The metabolic pathways for MK-4 and MK-7 are distinct, impacting their bioavailability and half-life in the human body.

Biosynthesis of Menaquinone-4 (MK-4)

MK-4 is endogenously synthesized in various animal tissues from dietary vitamin K1.[8] This conversion is a two-step process. First, the phytyl side chain of vitamin K1 is removed, yielding menadione (B1676200) (vitamin K3). Subsequently, a geranylgeranyl pyrophosphate (GGPP) side chain is attached to the menadione ring structure. This latter step is catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1).[8][9][10]

UBIAD1-mediated conversion of Vitamin K1 to MK-4.

Biosynthesis of Menaquinone-7 (MK-7)

MK-7 is not synthesized by human tissues and must be obtained from dietary sources. It is produced by various bacteria, most notably Bacillus subtilis subspecies natto, during the fermentation of soybeans to produce natto. The biosynthetic pathway in bacteria involves the shikimate pathway for the formation of the naphthoquinone ring and the non-mevalonate pathway for the synthesis of the heptaprenyl side chain.

Pharmacokinetics and Bioavailability

The structural differences between MK-4 and MK-7 significantly influence their pharmacokinetic profiles.

| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) |

| Half-life | Short (approximately 1-2 hours) | Long (approximately 68 hours or 2-3 days) |

| Bioavailability | Poor at nutritional doses | High |

| Serum Levels | Not significantly increased with supplementation | Significantly increased and sustained with supplementation |

| Cmax (Time to Peak) | ~2.5 hours | ~6 hours |

Data compiled from multiple studies.[11][12][13][14][15][16]

MK-7's long half-life and superior bioavailability mean that it can be consumed in smaller, less frequent doses to maintain stable and elevated serum concentrations.[15] In contrast, the rapid clearance of MK-4 necessitates larger and more frequent dosing to achieve a therapeutic effect.[15]

Physiological Functions and Signaling Pathways

This compound's primary role is as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on Vitamin K-dependent proteins (VKDPs).[17][18][19] This carboxylation is essential for the biological activity of these proteins.

The Vitamin K-dependent gamma-carboxylation cycle.

Two of the most crucial extra-hepatic VKDPs are osteocalcin (B1147995) and Matrix Gla Protein (MGP), which play pivotal roles in bone and cardiovascular health, respectively.[20][21]

-

Osteocalcin: Produced by osteoblasts, osteocalcin is a key protein in bone mineralization. When carboxylated, it binds to calcium and incorporates it into the bone matrix.[22] Undercarboxylated osteocalcin is associated with an increased risk of fractures.

-

Matrix Gla Protein (MGP): Synthesized by vascular smooth muscle cells, MGP is a potent inhibitor of soft tissue and vascular calcification.[23] Carboxylated MGP binds to calcium in the circulation, preventing its deposition in the arterial walls.

Signaling roles of this compound in bone and cardiovascular health.

Experimental Protocols for Quantification

The accurate quantification of MK-4 and MK-7 in biological matrices is crucial for research and clinical applications. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

General Experimental Workflow

General workflow for this compound isoform analysis.

Detailed HPLC with Fluorescence Detection Protocol (Example)

This protocol is a synthesized example based on common methodologies for the analysis of MK-4 and MK-7 in human plasma.[2][24][25][26]

1. Sample Preparation:

- To 1 mL of human plasma, add an internal standard (e.g., a synthetic vitamin K analog).

- Perform a liquid-liquid extraction using 2 mL of ethanol (B145695) followed by 5 mL of n-hexane.

- Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

- Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

- HPLC System: Agilent 1260 Infinity or equivalent.

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: Isocratic mixture of methanol (B129727) and ethanol (e.g., 98:2 v/v) containing a reducing agent (e.g., 0.05 M zinc chloride and 0.05 M sodium acetate).

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

3. Post-Column Derivatization:

- A post-column reactor containing zinc powder is used to reduce the quinone forms of vitamin K to their fluorescent hydroquinone (B1673460) forms.

4. Fluorescence Detection:

- Detector: Fluorescence detector.

- Excitation Wavelength: 243 nm.

- Emission Wavelength: 430 nm.

5. Quantification:

- Construct a calibration curve using standards of known concentrations of MK-4 and MK-7.

- Quantify the concentrations in the plasma samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

LC-MS/MS Method (Brief Overview)

LC-MS/MS offers higher sensitivity and specificity for the quantification of this compound isoforms.[27][28][29][30][31]

-

Sample Preparation: Similar liquid-liquid extraction procedures are used.

-

Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is often employed for better resolution and shorter run times.

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of MK-4 and MK-7.

Conclusion

Menaquinone-4 and menaquinone-7, the primary isoforms of this compound, possess distinct origins, biosynthetic pathways, and pharmacokinetic profiles. MK-4 is endogenously synthesized from vitamin K1 in animal tissues and has a short half-life, while MK-7 is a product of bacterial fermentation with high bioavailability and a long half-life. Both are essential for the activation of Vitamin K-dependent proteins that play critical roles in bone mineralization and the prevention of vascular calcification. The accurate quantification of these isoforms is paramount for advancing our understanding of their physiological roles and for the development of novel therapeutic strategies. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals working in this field.

References

- 1. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of bioanalytical method for quantification of this compound (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. greal.co [greal.co]

- 5. wholestorynutrition.com [wholestorynutrition.com]

- 6. researchgate.net [researchgate.net]

- 7. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of UBIAD1 as a novel human menaquinone-4 biosynthetic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jfda-online.com [jfda-online.com]

- 10. Reactome | UBIA1D prenylates menadione to form MK4 (vitamin K hydroquinone) [reactome.org]

- 11. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The study of bioavailability and endogenous circadian rhythm of menaquinone-7, a form of this compound, in healthy subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 14. researchgate.net [researchgate.net]

- 15. MK4 or MK7, Which is Better for Bones? - NBI [nbihealth.com]

- 16. longdom.org [longdom.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Matrix Gla protein and osteocalcin: from gene duplication to neofunctionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Osteocalcin and matrix Gla protein: vitamin K-dependent proteins in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Osteocalcin induces chemotaxis, secretion of matrix proteins, and calcium-mediated intracellular signaling in human osteoclast-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Potential Role for Osteocalcin in the Development of Atherosclerosis and Blood Vessel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of Vitamin K1 and K2 in Human Plasma by HPLC-FLU and Its Clinical Application [journal11.magtechjournal.com]

- 25. Determination of plasma Vitamin K by high-performance liquid chromatography with fluorescence detection using Vitamin K analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population [agris.fao.org]

Vitamin K2 synthesis by gut microbiota

An In-depth Technical Guide to Vitamin K2 Synthesis by the Gut Microbiota

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a group of compounds known as menaquinones (MKs), is a vital fat-soluble vitamin primarily synthesized by bacteria. Beyond its well-established role in blood coagulation, emerging evidence highlights its critical functions in bone metabolism and the prevention of vascular calcification through the activation of extrahepatic Vitamin K-Dependent Proteins (VKDPs). The human gut microbiota represents a significant and continuous source of various menaquinone isoforms, contributing to the host's vitamin K status. This guide provides a comprehensive technical overview of the bacterial synthesis of this compound, focusing on the core biosynthetic pathways, the key microbial producers within the human gut, the physiological relevance of microbially-derived menaquinones, and detailed experimental protocols for their study.

The Bacterial Menaquinone (this compound) Biosynthesis Pathway

Bacteria synthesize menaquinones via two primary pathways, with the canonical menaquinone pathway being the most prevalent and extensively studied, particularly in model organisms like Escherichia coli.[1] This pathway utilizes chorismate, a key intermediate from the shikimate pathway, and α-ketoglutarate as primary precursors.[2][3]

The synthesis of the core naphthoquinone ring and its subsequent prenylation involves a series of enzymatic steps encoded by the men gene cluster (menA-H):

-

Step 1: Naphthoquinone Ring Formation: The pathway initiates with the conversion of chorismate. Enzymes MenF (isochorismate synthase) and MenD (SHCHC synthase) are crucial in the initial steps.[1][4] MenD was later found to produce 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC), which is then converted to SHCHC.[5] Subsequent reactions catalyzed by MenH, MenC, MenE, and MenB lead to the formation of 1,4-dihydroxy-2-naphthoic acid (DHNA), the soluble bicyclic precursor to the menaquinone headgroup.[2][6]

-

Step 2: Prenylation: The membrane-bound enzyme MenA (DHNA-octaprenyltransferase) catalyzes the attachment of an isoprenoid side chain (derived from the non-mevalonate pathway) to the DHNA ring, forming demethylmenaquinone (B1232588) (DMK).[2][3] The length of this side chain determines the specific menaquinone isoform (e.g., an octaprenyl side chain results in DMK-8).

-

Step 3: Methylation: In the final step, the enzyme MenG (a methyltransferase, also known as UbiE) methylates DMK to produce the final, biologically active menaquinone (MK).[3][6]

This entire process is a vital part of the bacterium's metabolism, as menaquinones are essential electron carriers in the anaerobic respiratory chain.[2][7]

Caption: The canonical menaquinone biosynthesis pathway in E. coli.

Key Bacterial Producers of this compound in the Human Gut

The human gut is colonized by a diverse community of bacteria capable of synthesizing a range of menaquinone isoforms. The specific MKs produced vary by bacterial species, primarily differing in the length of the polyisoprenoid side chain (designated as MK-n, where 'n' is the number of isoprenoid units).[8] This diversity in production contributes to the pool of this compound available to the host. While many species contribute, members of the Bacteroidetes, Firmicutes, and Proteobacteria phyla are recognized as significant producers.[8][[“]]

Table 1: Major this compound Producing Bacteria in the Human Gut and their Menaquinone Products

| Phylum | Genus/Species | Predominant Menaquinone (MK) Forms Produced | Citations |

|---|---|---|---|

| Bacteroidetes | Bacteroides spp. (e.g., B. fragilis) | MK-10, MK-11 | [8][10][11] |

| Prevotella spp. | Associated with fecal MK concentrations | [12] | |

| Proteobacteria | Escherichia coli | MK-8 | [8][11][13] |

| Enterobacter spp. | MK-8 | [10] | |

| Firmicutes | Eubacterium lentum | MK-6 | [8][11] |

| Veillonella spp. | MK-7 | [10][11] | |

| Lactococcus lactis | MK-9 (major), MK-3, MK-7, MK-8, MK-10 (minor) | [14] | |

| Lactobacillus spp. | MK-4 | [15] |

| | Bacillus subtilis (food-associated) | MK-7 |[7][16] |

Physiological Role and Activation of Vitamin K-Dependent Proteins (VKDPs)

The primary physiological function of Vitamin K is to act as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[17] GGCX catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues on Vitamin K-Dependent Proteins (VKDPs) to form gamma-carboxyglutamate (B555490) (Gla) residues.[17][18] This carboxylation is critical for the biological activity of VKDPs, enabling them to bind calcium and interact with other proteins and cell surfaces.[17]

The process is maintained by the Vitamin K cycle, a cellular salvage pathway that regenerates the active form of Vitamin K (hydroquinone) from Vitamin K epoxide, the form produced after a carboxylation event.[18]

Caption: The Vitamin K cycle for activation of Vitamin K-Dependent Proteins (VKDPs).

The VKDPs have diverse functions throughout the body. While hepatic VKDPs are crucial for coagulation, extrahepatic VKDPs play key roles in maintaining tissue health.[18][19]

Table 2: Key Vitamin K-Dependent Proteins (VKDPs) and Their Functions

| Protein | Primary Location of Action | Primary Function | Citations |

|---|---|---|---|

| Coagulation Factors (II, VII, IX, X) | Liver / Blood | Blood clotting cascade | [18] |

| Protein C, S, Z | Liver / Blood | Anticoagulation (regulation of clotting) | [18] |

| Osteocalcin (OC) | Bone | Binds to hydroxyapatite (B223615) in the bone matrix, involved in bone mineralization. | [17][18][20] |

| Matrix Gla Protein (MGP) | Vasculature, Cartilage | Potent inhibitor of soft tissue and vascular calcification. | [18][21] |

| Gla-Rich Protein (GRP) | Cartilage, Vasculature | Inhibitor of ectopic calcification. | [19][20] |

| Growth Arrest-Specific 6 (Gas6) | Multiple Tissues | Involved in cell signaling, cell growth, and apoptosis inhibition. | [17][19] |

| Periostin | Bone, Heart | Promotes differentiation and proliferation of osteoblasts; involved in tissue repair. |[17][19] |

The role of MGP is particularly critical in cardiovascular health. When fully carboxylated (activated) by this compound, MGP actively inhibits the deposition of calcium phosphate (B84403) crystals in the arterial walls, thus preventing vascular calcification.[18][21]

Caption: Role of this compound-activated MGP in preventing vascular calcification.

Experimental Methodologies for Studying Microbial this compound Synthesis

Protocol: Anaerobic Culturing of Gut Microbiota

Studying the synthesis of this compound by gut bacteria requires strict anaerobic cultivation techniques to mimic the anoxic environment of the human colon.[22][23]

Methodology:

-

Sample Collection & Preparation: Fecal samples are collected from subjects and immediately transferred to an anaerobic environment (e.g., using anaerobic transport media or placing in an anaerobic chamber) to preserve the viability of obligate anaerobes.

-

Pre-culturing & Media Selection: Samples are often pre-cultured in a variety of commercially available or custom-formulated media to enrich for diverse bacterial populations.[22] The choice of media can significantly impact which species grow and, consequently, the profile of menaquinones produced.

-

Anaerobic Chamber/System: All manipulations, including media preparation, inoculation, and incubation, are performed within a vinyl anaerobic chamber filled with a gas mixture, typically N₂, H₂, and CO₂.[23] Alternatively, sealed Balch tubes with an anoxic headspace can be used.[23]

-

Isolation of Pure Cultures: Pure cultures are obtained from mixed communities using classical agar (B569324) plate methods or advanced techniques like single-cell dispensing via droplet microfluidics.[22]

-

Advanced Co-culture Models: To study host-microbe interactions, intestine-on-a-chip models can be employed. These microfluidic devices allow for the co-culture of human intestinal epithelial cells with complex microbial communities under a controlled oxygen gradient, providing a more physiologically relevant system.[24][25]

Caption: Experimental workflow for the anaerobic cultivation of gut bacteria.

Protocol: Menaquinone Extraction and Quantification by HPLC

Quantifying the specific menaquinone isoforms produced by bacterial cultures or present in fecal samples is most commonly achieved using High-Performance Liquid Chromatography (HPLC).[26][27][28]

Methodology:

-

Sample Preparation: Bacterial cell pellets or lyophilized fecal matter is used as the starting material.

-

Solvent Extraction: Menaquinones, being lipid-soluble, are extracted using organic solvents. A common method involves a two-step extraction with a mixture like hexane (B92381) and isopropanol (B130326) or acetone.[29][30] The extraction is often performed under reduced light to prevent degradation of the light-sensitive quinones.

-

Purification and Concentration: The organic extract is separated from the aqueous phase and cell debris, often by centrifugation. The solvent is then evaporated under a stream of nitrogen, and the dried residue is reconstituted in a smaller volume of a suitable solvent (e.g., ethanol, methanol) for injection into the HPLC system.[30]

-

HPLC Analysis:

-

Column: A reverse-phase column, typically a C18 or C8, is used to separate the different menaquinone isoforms based on the length of their hydrophobic side chains.[26][27]

-

Mobile Phase: An isocratic or gradient mobile phase consisting of solvents like methanol, isopropanol, or acetonitrile (B52724) is used.[27][30]

-

Detection:

-

UV Detection: Menaquinones can be detected by their absorbance in the UV spectrum, typically around 245-270 nm.[29]

-

Fluorescence Detection: For enhanced sensitivity, post-column derivatization can be employed. The separated menaquinones are reduced to their hydroquinone (B1673460) form (e.g., using a zinc catalyst), which is highly fluorescent and can be detected with high sensitivity (e.g., λex/λem = 248 nm/418 nm).[26][30]

-

Mass Spectrometry (LC-MS): For the highest sensitivity and specificity, the HPLC system can be coupled to a mass spectrometer, allowing for precise identification and quantification of each MK isoform.[31]

-

-

-

Quantification: The concentration of each menaquinone is determined by comparing the peak area from the sample to a standard curve generated from pure menaquinone standards.

Caption: Workflow for menaquinone (this compound) extraction and HPLC quantification.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Menaquinone (this compound) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Menaquinone (this compound) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Menaquinone (this compound) biosynthesis: evidence that the Escherichia coli menD gene encodes both 2-succinyl-6-hydroxy-2… [ouci.dntb.gov.ua]

- 5. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.vub.be [researchportal.vub.be]

- 8. Recent Review Explores Relationship Between Vitamin K and the Gut Microbiome [casi.org]

- 9. consensus.app [consensus.app]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Role of Vitamin K in Intestinal Health [frontiersin.org]

- 12. Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Escherichia coli - Wikipedia [en.wikipedia.org]

- 14. Engineering Lactococcus lactis for Increased this compound Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Production of Vitamin K by Wild-Type and Engineered Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vitamin K-Dependent Proteins in Skeletal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vitamin K Dependent Proteins and the Role of this compound in the Modulation of Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Vitamin K-dependent proteins involved in bone and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 22. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 23. scholars.okstate.edu [scholars.okstate.edu]

- 24. A complex human gut microbiome cultured in an anaerobic intestine-on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]

- 25. emulatebio.com [emulatebio.com]

- 26. Determination of Vitamin K1 and K2 in Human Plasma by HPLC-FLU and Its Clinical Application [journal11.magtechjournal.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. LT035 Analysis of vitamin K in foods using HPLC with column-switching | Technical Information | GL Sciences [glsciences.com]

- 29. Validation of bioanalytical method for quantification of this compound (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]

- 30. semanticscholar.org [semanticscholar.org]

- 31. tandfonline.com [tandfonline.com]

The Foundational Link Between Activator X and Vitamin K2: A Technical Guide for Researchers